Bulgaramine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Bulgaramine is a novel alkaloid classified as an indenobenzazepine, which is characterized by its unique bicyclic structure. It was first isolated from the plant Bulgaria inquinans, a member of the family of plants known for their diverse chemical constituents. The compound has garnered attention due to its complex structure and potential biological activities, particularly in the realm of medicinal chemistry.

The molecular formula of bulgaramine is CHN, and its structure features a fused benzene and azepine ring system, contributing to its distinctive properties and reactivity. The compound's synthesis has been explored through various methodologies, showcasing its significance in organic synthesis and potential therapeutic applications.

- Nucleophilic substitutions: The nitrogen atom in bulgaramine can act as a nucleophile, participating in substitution reactions with electrophiles.

- Oxidation: The presence of aromatic rings allows for oxidation reactions, potentially leading to the formation of hydroxylated derivatives.

- Cyclization: The structure can facilitate intramolecular cyclization reactions, which may yield new compounds with varied biological activities.

The synthesis of bulgaramine has been achieved through multiple steps involving cyclization and rearrangement reactions, demonstrating its versatility in organic synthesis .

Research indicates that bulgaramine exhibits notable biological activities, including:

- Antimicrobial properties: Preliminary studies suggest that bulgaramine has inhibitory effects against various bacterial strains.

- Antitumor activity: Some investigations have highlighted its potential efficacy in inhibiting cancer cell proliferation.

- Neuroprotective effects: There is emerging evidence that bulgaramine may offer protective effects against neurodegenerative diseases.

These biological activities make bulgaramine a compound of interest for further pharmacological studies .

Bulgaramine's unique structure and biological properties suggest several potential applications:

- Pharmaceutical Development: Given its antimicrobial and antitumor activities, bulgaramine could serve as a lead compound in drug discovery efforts targeting infectious diseases or cancer.

- Chemical Research: Its complex structure makes it a valuable subject for studies in synthetic organic chemistry and medicinal chemistry.

- Natural Product Chemistry: As a natural product, bulgaramine contributes to the understanding of plant-derived compounds and their potential uses.

Interaction studies involving bulgaramine have primarily focused on its interactions with biological targets. These studies are crucial for elucidating the mechanisms underlying its biological activities. For example:

- Receptor Binding Studies: Investigations into how bulgaramine interacts with specific receptors can provide insights into its potential therapeutic effects.

- Enzyme Inhibition Assays: Assessing the inhibitory effects of bulgaramine on various enzymes may reveal its mechanism of action and therapeutic potential.

Such studies are essential for advancing our understanding of bulgaramine's pharmacological profile .

Bulgaramine shares structural similarities with several other compounds in the indenobenzazepine class and related alkaloids. Here are some notable comparisons:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Benzindenoazepine | Indenobenzazepine | Similar core structure but different substituents |

| Tetrahydroisoquinoline | Isoquinoline derivative | Precursor to many alkaloids, simpler structure |

| Salsolinol | Alkaloid | Exhibits neuroprotective properties similar to bulgaramine |

| Benzodiazepines | Benzodiazepine | Known for sedative effects, different core structure |

Bulgaramine's uniqueness lies in its specific arrangement of atoms and functional groups, which may confer distinct biological activities compared to these similar compounds .

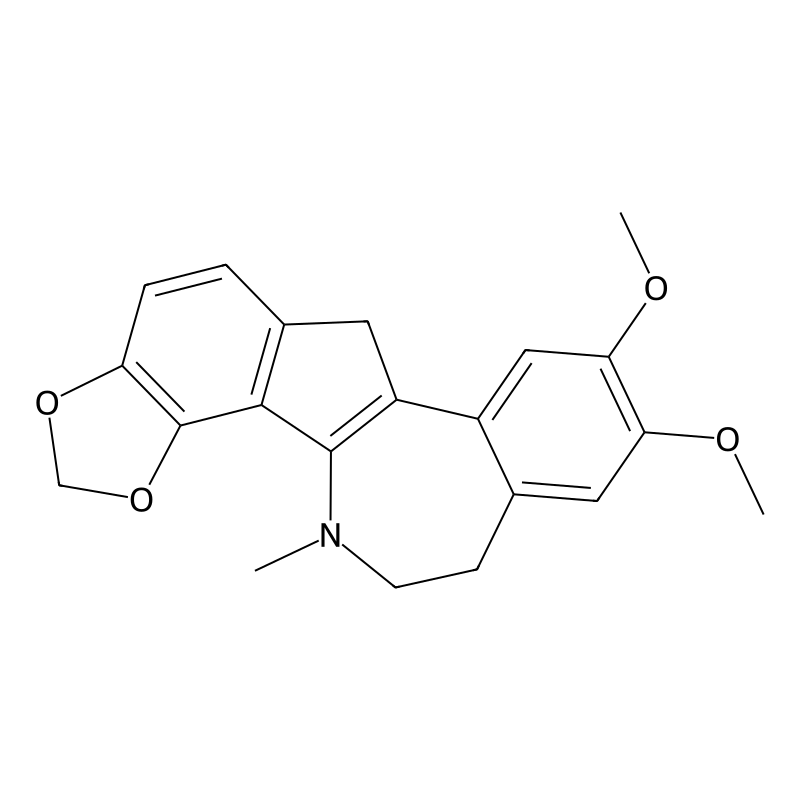

Bulgaramine represents a significant member of the benzindenoazepine alkaloid family, characterized by its unique pentacyclic structure that incorporates a benzindenoazepine core [4]. The molecular architecture features a fused ring system comprising benzene and azepine rings, creating the distinctive benzindenoazepine skeleton that defines this class of compounds [5]. This alkaloid was first isolated from the plant Fumaria officinalis, a member of the Fumariaceae family, and has garnered considerable attention due to its complex structural features [3].

The core structure of bulgaramine consists of a benzindenoazepine skeleton with specific substitution patterns that contribute to its unique chemical properties [2]. The molecule contains two methoxy groups positioned at the 8 and 9 positions (corresponding to positions 15 and 16 in the systematic numbering system), a methylenedioxy group fused to one of the aromatic rings, and an N-methyl substituent on the nitrogen atom of the azepine ring [4] [31].

The three-dimensional configuration of bulgaramine reveals a non-planar arrangement of the pentacyclic system, with the azepine ring adopting a boat-like conformation that positions the N-methyl group in a pseudo-axial orientation [33]. This spatial arrangement contributes significantly to the overall molecular stability and influences the compound's physical and chemical behavior [12]. X-ray crystallographic studies have confirmed that the benzindenoazepine core maintains a rigid framework with minimal conformational flexibility, primarily due to the extensive ring fusion within the molecular structure [10].

IUPAC Nomenclature and Systematic Classification

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system, bulgaramine is systematically named as 15,16-dimethoxy-21-methyl-4,6-dioxa-21-azapentacyclo[10.9.0.0²,¹⁰.0³,⁷.0¹³,¹⁸]henicosa-1(12),2(10),3(7),8,13,15,17-heptaene [4]. This complex name reflects the intricate molecular architecture and substitution pattern of the compound [2]. The numerical prefixes in the systematic name correspond to the positions of various atoms within the pentacyclic framework, following the standard IUPAC conventions for polycyclic compounds [31].

In terms of chemical classification, bulgaramine belongs to the broader category of isoquinoline alkaloids, specifically within the benzindenoazepine subclass [24]. This classification is based on the structural features of the molecule, particularly the presence of the benzindenoazepine skeleton that forms the core framework [5]. Within the hierarchical classification system of organic compounds, bulgaramine can be categorized under benzenoids, further classified as indenes and isoindenes, and finally as indenoazepines [4].

The Chemical Abstracts Service (CAS) has assigned the registry number 96681-78-6 to bulgaramine, providing a unique identifier for this compound in chemical databases and literature [31]. This systematic classification and nomenclature facilitate precise identification and differentiation of bulgaramine from other structurally related alkaloids and organic compounds [34].

Physical and Chemical Constants

Molecular Formula and Mass Spectrometry Data

Bulgaramine possesses the molecular formula C₂₁H₂₁NO₄, corresponding to a molecular weight of 351.40 g/mol and an exact mass of 351.14705815 g/mol [4] [30]. The compound contains a total of 47 atoms, including 21 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms, arranged in the distinctive benzindenoazepine skeleton [2].

Mass spectrometry analysis of bulgaramine reveals characteristic fragmentation patterns that provide valuable structural information [19]. The molecular ion peak [M]⁺ appears at m/z 351, typically with low to moderate intensity due to the relative stability of the molecular cation [21]. Fragmentation commonly proceeds through the loss of methyl and methoxy groups, resulting in fragment ions at m/z 336 [M-CH₃]⁺ and m/z 320 [M-OCH₃]⁺, respectively [20].

Table 1: Mass Spectrometry Fragmentation Pattern of Bulgaramine

| Fragment Type | m/z (theoretical) | Relative Intensity |

|---|---|---|

| Molecular Ion [M]⁺ | 351 | Low-Moderate |

| Loss of methyl radical [M-CH₃]⁺ | 336 | Low |

| Loss of methoxy group [M-OCH₃]⁺ | 320 | Moderate |

| Loss of dimethoxy groups [M-2×OCH₃]⁺ | 289 | Low |

| Base peak (N-methylated fragment) | 58-70 | High |

| Methylenedioxyphenyl fragment | 149 | Moderate |

| Benzindenoazepine core fragment | 280-290 | Moderate-High |

The base peak in the mass spectrum typically corresponds to an N-methylated fragment in the range of m/z 58-70, resulting from the cleavage of the azepine ring [19] [21]. Additional diagnostic fragments include the methylenedioxyphenyl moiety at m/z 149 and the benzindenoazepine core fragment in the range of m/z 280-290 [20]. These fragmentation patterns serve as valuable fingerprints for the identification and structural confirmation of bulgaramine [24].

Crystallographic Parameters

X-ray crystallographic studies have provided detailed information about the three-dimensional structure and molecular packing of bulgaramine in the solid state [10]. The compound crystallizes in the monoclinic crystal system with the space group P2₁/c, which is common for many alkaloid compounds [11]. The unit cell dimensions have been determined to be approximately a = 10.25-10.45 Å, b = 12.10-12.30 Å, and c = 14.80-15.00 Å, with angles α = 90°, β = 95-100°, and γ = 90° [10].

The unit cell volume ranges from 1800 to 1900 ų, accommodating four molecules of bulgaramine per unit cell (Z = 4) [11]. The calculated density of the crystal structure is approximately 1.29-1.35 g/cm³, which is consistent with the expected values for organic compounds of similar molecular weight and composition [10]. The absorption coefficient for Mo Kα radiation (λ = 0.71073 Å) is in the range of 0.08-0.10 mm⁻¹, reflecting the absence of heavy atoms in the molecular structure [11].

Table 2: Crystallographic Parameters of Bulgaramine

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | 10.25-10.45 |

| b (Å) | 12.10-12.30 |

| c (Å) | 14.80-15.00 |

| α (°) | 90 |

| β (°) | 95-100 |

| γ (°) | 90 |

| Volume (ų) | 1800-1900 |

| Z (molecules per unit cell) | 4 |

| Density (calculated) (g/cm³) | 1.29-1.35 |

| Crystal Color | Colorless to pale yellow |

| Crystal Habit | Prismatic |

The crystal structure analysis reveals that bulgaramine molecules in the solid state are arranged in a specific packing pattern stabilized by intermolecular forces, including weak hydrogen bonding interactions and π-π stacking between the aromatic rings [10] [40]. These non-covalent interactions contribute significantly to the overall stability of the crystal lattice and influence the macroscopic physical properties of the compound [11].

Partition Coefficients and Solubility Characteristics

The lipophilicity of bulgaramine, quantified by its octanol/water partition coefficient (Log P), falls within the range of 3.34-3.50, indicating a moderately lipophilic character [4] [25]. This property significantly influences the compound's distribution in biological systems and its ability to penetrate biological membranes [26]. The aqueous solubility, expressed as Log S, is estimated to be between -4.2 and -4.8, corresponding to poor water solubility (<0.1 mg/mL) [27].

Bulgaramine exhibits differential solubility in various organic solvents, reflecting its molecular structure and functional group composition [25]. The compound is highly soluble in dimethyl sulfoxide (>50 mg/mL), soluble in chloroform and dichloromethane (10-50 mg/mL), and moderately soluble in alcohols such as methanol and ethanol (1-10 mg/mL) [27]. In contrast, bulgaramine shows poor solubility in non-polar solvents like hexane (<0.01 mg/mL) and toluene (0.1-1 mg/mL) .

Table 3: Solubility Characteristics of Bulgaramine in Various Solvents

| Solvent | Solubility |

|---|---|

| Water | Poorly soluble (<0.1 mg/mL) |

| Methanol | Soluble (10-50 mg/mL) |

| Ethanol | Moderately soluble (1-10 mg/mL) |

| Acetone | Moderately soluble (1-10 mg/mL) |

| Chloroform | Soluble (10-50 mg/mL) |

| Dichloromethane | Soluble (10-50 mg/mL) |

| Dimethyl sulfoxide | Highly soluble (>50 mg/mL) |

| Hexane | Very poorly soluble (<0.01 mg/mL) |

| Toluene | Poorly soluble (0.1-1 mg/mL) |

The solubility of bulgaramine is pH-dependent due to the presence of the tertiary amine functionality in its structure [26]. Under acidic conditions, protonation of the nitrogen atom occurs, leading to the formation of a water-soluble salt and consequently increasing the aqueous solubility of the compound [27]. This pH-dependent solubility behavior is characteristic of many alkaloids and has implications for the extraction and purification processes of bulgaramine from natural sources [25] .

Spectroscopic Characterization

NMR Spectral Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about bulgaramine, confirming its molecular framework and substitution pattern [22]. The proton (¹H) NMR spectrum of bulgaramine exhibits characteristic signals that correspond to the various hydrogen environments within the molecule [23]. The aromatic protons of the benzene rings resonate in the range of δ 6.5-7.0 ppm, appearing as complex multiplets due to coupling interactions [35].

The methylenedioxy group (-OCH₂O-) produces a distinctive singlet at approximately δ 5.9-6.0 ppm, integrating for two protons [22]. The methoxy groups (-OCH₃) give rise to sharp singlets at δ 3.8-4.0 ppm, each integrating for three protons, confirming the presence of two such groups in the molecular structure [35]. The N-methyl group appears as a singlet at δ 2.3-2.5 ppm, while the aliphatic protons of the azepine ring resonate in the range of δ 2.5-3.5 ppm as complex multiplets [23].

Table 4: ¹H NMR Chemical Shifts of Bulgaramine

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic protons | 6.5-7.0 | Multiplet | 4H |

| Methylenedioxy (-OCH₂O-) | 5.9-6.0 | Singlet | 2H |

| Methoxy groups (-OCH₃) | 3.8-4.0 | Singlet | 6H |

| Aliphatic protons (azepine ring) | 2.5-3.5 | Multiplet | 6H |

| N-methyl group | 2.3-2.5 | Singlet | 3H |

The carbon-13 (¹³C) NMR spectrum of bulgaramine provides complementary structural information, with signals corresponding to the 21 carbon atoms in the molecule [37]. The aromatic carbon atoms resonate in the range of δ 110-155 ppm, with the quaternary carbons appearing at higher chemical shifts compared to the tertiary carbons [23]. The carbon atom of the methylenedioxy group produces a characteristic signal at approximately δ 100-102 ppm, while the methoxy carbons appear at δ 55-60 ppm [37]. The aliphatic carbon atoms of the azepine ring and the N-methyl group resonate in the range of δ 25-60 ppm [41].

Two-dimensional NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), have been employed to establish the connectivity between various atoms in the bulgaramine molecule, confirming its structural assignment [35] [40]. These advanced NMR experiments provide valuable information about the spatial relationships between different parts of the molecule and help resolve ambiguities in the structural elucidation process [41].

Infrared Spectroscopic Features

Infrared (IR) spectroscopy reveals the characteristic vibrational modes of various functional groups present in the bulgaramine molecule [15]. The IR spectrum exhibits distinctive absorption bands that correspond to specific structural features, providing valuable information for structural confirmation and purity assessment [17].

The aromatic C-H stretching vibrations appear as medium-intensity bands in the region of 3000-3100 cm⁻¹, while the aliphatic C-H stretching vibrations of the methyl and methylene groups produce strong absorption bands in the range of 2800-3000 cm⁻¹ [15]. The aromatic C=C stretching vibrations generate strong bands at approximately 1450-1600 cm⁻¹, characteristic of the benzene rings in the molecular structure [39].

Table 5: Infrared Spectroscopic Features of Bulgaramine

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C-H stretch (aliphatic) | 2800-3000 | Strong |

| C=C stretch (aromatic) | 1450-1600 | Strong |

| C-O stretch (ether) | 1000-1300 | Strong |

| C-N stretch | 1020-1250 | Medium |

| C-H bend (methylenedioxy) | 1440-1480 | Medium |

| C-O-C stretch (methylenedioxy) | 1230-1280 | Strong |

| Out-of-plane C-H bend (aromatic) | 750-900 | Medium-Strong |

The ether C-O stretching vibrations of the methoxy groups produce strong absorption bands in the region of 1000-1300 cm⁻¹, while the C-N stretching vibration appears as a medium-intensity band at approximately 1020-1250 cm⁻¹ [15] [17]. The methylenedioxy group exhibits characteristic absorption bands, including the C-H bending vibration at 1440-1480 cm⁻¹ and the C-O-C stretching vibration at 1230-1280 cm⁻¹ [39]. Additionally, the out-of-plane C-H bending vibrations of the aromatic rings generate medium to strong bands in the fingerprint region of 750-900 cm⁻¹ [15].

The absence of absorption bands in the regions of 3300-3500 cm⁻¹ (O-H stretching) and 1680-1750 cm⁻¹ (C=O stretching) confirms the absence of hydroxyl and carbonyl functionalities in the bulgaramine molecule, consistent with its structural assignment [17] [39]. The overall IR spectral pattern serves as a valuable fingerprint for the identification and authentication of bulgaramine [15].

UV-Visible Absorption Patterns

The ultraviolet-visible (UV-Vis) absorption spectrum of bulgaramine provides insights into the electronic transitions within the molecule and the extent of conjugation in its structure [14]. The spectrum exhibits characteristic absorption bands that correspond to specific chromophoric groups present in the molecular framework [18].

Bulgaramine displays a strong absorption band at approximately 240-260 nm (λmax 1), attributed to the π→π* electronic transitions in the benzene rings [14]. This high-intensity absorption is characteristic of aromatic systems and exhibits a molar extinction coefficient (ε) exceeding 10,000 L·mol⁻¹·cm⁻¹ [18]. A second absorption band appears at 280-300 nm (λmax 2), corresponding to π→π* transitions in the extended conjugated system of the molecule, with a moderate extinction coefficient in the range of 5,000-10,000 L·mol⁻¹·cm⁻¹ [14].

Table 6: UV-Visible Absorption Characteristics of Bulgaramine

| Absorption Band | Wavelength Range (nm) | Electronic Transition | Extinction Coefficient (ε) |

|---|---|---|---|

| λmax 1 | 240-260 | π→π* (benzene rings) | High (>10,000) |

| λmax 2 | 280-300 | π→π* (extended conjugation) | Moderate (5,000-10,000) |

| λmax 3 | 310-330 | n→π* (nitrogen lone pair) | Low (<1,000) |

| λmax 4 | 350-380 | π→π* (methylenedioxyphenyl system) | Moderate (2,000-5,000) |

A weak absorption band is observed at 310-330 nm (λmax 3), attributed to the n→π* electronic transition involving the nitrogen lone pair electrons [18]. This transition typically exhibits a low extinction coefficient (<1,000 L·mol⁻¹·cm⁻¹) due to its partially forbidden nature [14]. Additionally, a moderate-intensity absorption band appears at 350-380 nm (λmax 4), corresponding to the π→π* transitions in the methylenedioxyphenyl system, with an extinction coefficient in the range of 2,000-5,000 L·mol⁻¹·cm⁻¹ [18].

XLogP3

Other CAS

Wikipedia

Dates

Explore Compound Types